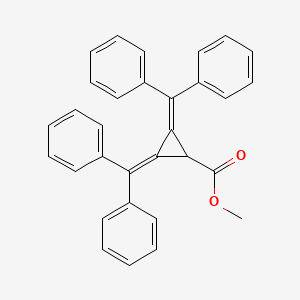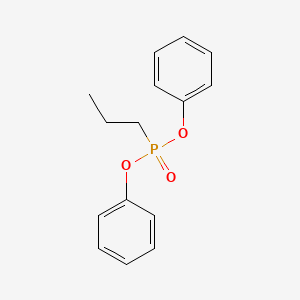
Diphenyl propylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl propylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a propyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl propylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in diphenylphosphine attacks the carbon atom in the propyl halide, resulting in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diphenylphosphine can be coupled with propyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
Diphenyl propylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various alkyl or aryl phosphonates.
科学研究应用
Diphenyl propylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and viral infections.
Industry: This compound is used in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of diphenyl propylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
相似化合物的比较
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the propyl group.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one propyl group.
Dimethyl methylphosphonate: Contains methyl groups instead of phenyl and propyl groups.
Uniqueness
Diphenyl propylphosphonate is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where specific reactivity and stability are required.
属性
CAS 编号 |
53235-70-4 |
|---|---|
分子式 |
C15H17O3P |
分子量 |
276.27 g/mol |
IUPAC 名称 |
[phenoxy(propyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI 键 |
RZQFSYXKJJIIHF-UHFFFAOYSA-N |
规范 SMILES |
CCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


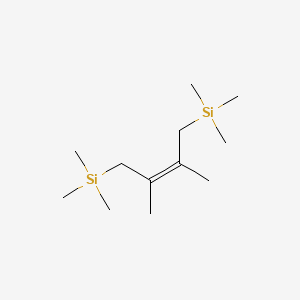
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)
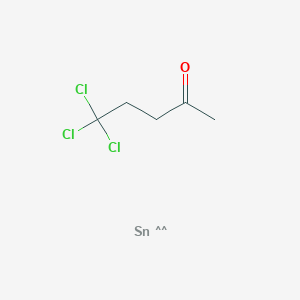
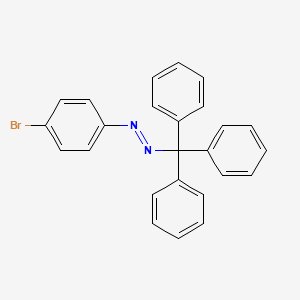
![1,3,5-Tris[(3-nitrophenyl)sulfonyl]-1,3,5-triazinane](/img/structure/B14642016.png)
![N,N'-Bis[5-nitro-2-(pyrrolidin-1-yl)phenyl]urea](/img/structure/B14642020.png)
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)
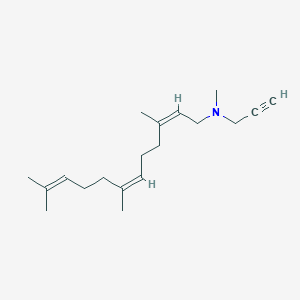
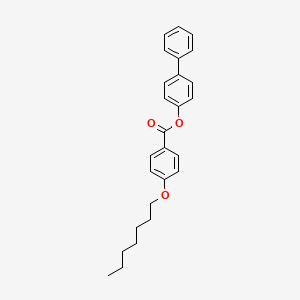
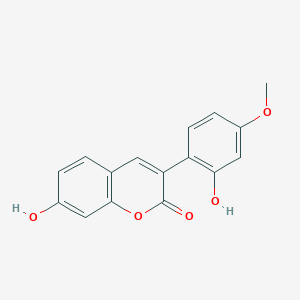
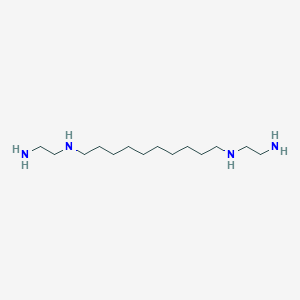
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
